molecular formula C15H12BrNO3 B13770908 4-Acetoxybenzyl 5-bromo-3-pyridyl ketone

4-Acetoxybenzyl 5-bromo-3-pyridyl ketone

Cat. No.: B13770908
M. Wt: 334.16 g/mol
InChI Key: JAQHWQKXUQQGCU-UHFFFAOYSA-N
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Description

4-Acetoxybenzyl 5-bromo-3-pyridyl ketone is an organic compound with the molecular formula C15H12BrNO3 and a molecular weight of 334.16 g/mol . This compound is characterized by the presence of an acetoxy group attached to a benzyl moiety, which is further connected to a 5-bromo-3-pyridyl ketone structure. It is a versatile compound used in various scientific research fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetoxybenzyl 5-bromo-3-pyridyl ketone typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:

    Batch Reactors: Utilizing large reactors where the reactants are mixed and allowed to react over a specified period.

    Continuous Flow Reactors: Employing a continuous flow of reactants through a reactor system, allowing for better control over reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

4-Acetoxybenzyl 5-bromo-3-pyridyl ketone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-Acetoxybenzyl 5-bromo-3-pyridyl ketone has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Acetoxybenzyl 5-bromo-3-pyridyl ketone involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxybenzyl 5-bromo-3-pyridyl ketone: Similar structure but lacks the acetoxy group.

    4-Acetoxybenzyl 3-pyridyl ketone: Similar structure but lacks the bromine atom.

Uniqueness

4-Acetoxybenzyl 5-bromo-3-pyridyl ketone is unique due to the presence of both the acetoxy group and the bromine atom, which confer distinct chemical reactivity and biological activity compared to its analogs .

Properties

Molecular Formula

C15H12BrNO3

Molecular Weight

334.16 g/mol

IUPAC Name

[4-[2-(5-bromopyridin-3-yl)-2-oxoethyl]phenyl] acetate

InChI

InChI=1S/C15H12BrNO3/c1-10(18)20-14-4-2-11(3-5-14)6-15(19)12-7-13(16)9-17-8-12/h2-5,7-9H,6H2,1H3

InChI Key

JAQHWQKXUQQGCU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)CC(=O)C2=CC(=CN=C2)Br

Origin of Product

United States

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